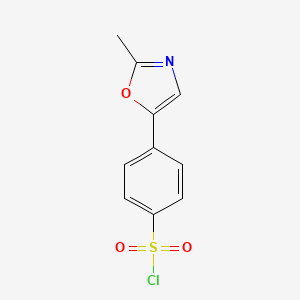
4-(2-Methyl-1,3-oxazol-5-yl)benzolsulfonylchlorid
Übersicht
Beschreibung
“4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride” is a chemical compound with the CAS Number: 293306-72-6 . It has a molecular weight of 257.7 and its IUPAC name is 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride . It is a solid at room temperature .
Synthesis Analysis
A new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction . The synthesis involves the acylation of 2-amino-1-phenylethanone 1 with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide 2. The second stage is cyclodehydration of compound 2 in sulfuric acid leads to the formation of 2-methyl-5-phenyloxazole 3. The latter one underwent to sulfochlorination in a mixture of thionyl chloride and chlorosulfonic acid, the resulting 4-(2-methyloxazol-5-yl)benzene-1-sulfonyl chloride 4 was treated with an aqueous ammonia solution .Molecular Structure Analysis
The molecular formula of “4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride” is C10H8ClNO3S.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride” include acylation, cyclodehydration, and sulfochlorination .Physical And Chemical Properties Analysis
“4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride” is a solid at room temperature . It has a molecular weight of 257.7 and its IUPAC name is 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride .Wissenschaftliche Forschungsanwendungen
Entwicklung von Antiglaukom-Medikamenten
Diese Verbindung wurde als vielversprechender Medikamentenkandidat namens Oxazopt identifiziert. Es ist ein Isoform-selektiver Inhibitor der humanen Carboanhydrase II, die ein Ziel für die Behandlung von Glaukom ist. Die Inhibitorkonstanten für verschiedene Isoformen der humanen Carboanhydrase sind wie folgt: Ki (hCA I) 96.3 µM, Ki (hCA II) 0.05 µM, Ki (hCA IX) 23.1 µM, Ki (hCA XII) 8.5 µM . Diese Spezifität könnte zur Entwicklung gezielter Therapien für Glaukom mit potenziell weniger Nebenwirkungen führen.
Antibakterielle Anwendungen
Die Verbindung zeigte eine kombinierte, verstärkte Wirkung bei Verwendung mit Antibiotika wie Carbapenemen (Meropenem) und Aminoglykosiden (Gentamicin) gegen antibiotikaresistente grampositive Bakterien wie Enterococcus faecium und Enterococcus faecalis sowie gramnegative Bakterien wie Escherichia coli . Dies deutet auf eine mögliche Verwendung bei der Steigerung der Wirksamkeit bestehender Antibiotika hin.
Antimonooxidase-Aktivität
4-(2-Methyl-1,3-oxazol-5-yl)benzolsulfonylchlorid hat in vitro Antimonooxidase-Effekte gezeigt . Diese Aktivität ist signifikant, da Monooxidasen eine Rolle in verschiedenen physiologischen Prozessen spielen und ihre Hemmung bei der Behandlung von Krankheiten von Vorteil sein kann, bei denen diese Enzyme dysreguliert sind.
Krebsforschung
Die Forschung hat gezeigt, dass Derivate dieser Verbindung auf ihre Antikrebsaktivität an verschiedenen menschlichen Tumorzelllinien, einschließlich HeLa, HCT-116 und MCF-7, untersucht wurden . Die Struktur-Aktivitäts-Beziehungsstudien dieser Derivate können Einblicke in die Entwicklung effektiverer Antikrebsmittel liefern.
Enzymhemmung für therapeutische Anwendungen
Die selektive Hemmung humaner Carboanhydrasen durch diese Verbindung hat Implikationen über die Ophthalmologie hinaus. Sie kann bei der Behandlung von Erkrankungen wie Epilepsie, Onkologie und der Entwicklung von Antiinfektionsmitteln eingesetzt werden . Die Fähigkeit, spezifische Isoformen von Enzymen selektiv zu hemmen, kann zu präziseren Behandlungen führen.
Synthese neuer chemischer Einheiten
Oxazol-Derivate wie this compound dienen als Zwischenprodukte bei der Synthese neuer chemischer Einheiten in der medizinischen Chemie. Sie wurden zunehmend aufgrund ihres breiten Spektrums an biologischen Aktivitäten eingesetzt, zu denen antimikrobielle, Antikrebs-, Antituberkulose-, entzündungshemmende, antidiabetische, Anti-Adipositas- und antioxidative Eigenschaften gehören . Diese Vielseitigkeit macht sie zu wertvollen Gerüsten in der Medikamentenentwicklung.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3S/c1-7-12-6-10(15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSNDJTZQWNDQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

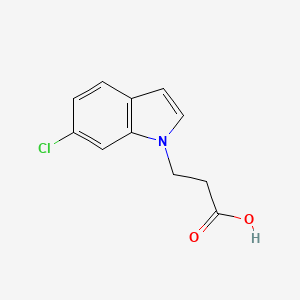
![4-[4-(2-Methoxyethyl)phenoxy]butanoic acid](/img/structure/B1523167.png)

![1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1523170.png)
amine](/img/structure/B1523171.png)
![1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one](/img/structure/B1523172.png)
![2-[(4-Cyanophenyl)sulfanyl]propanoic acid](/img/structure/B1523173.png)
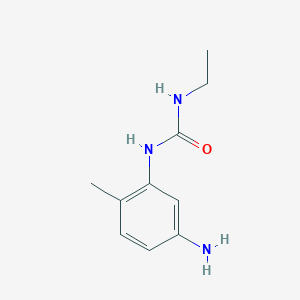
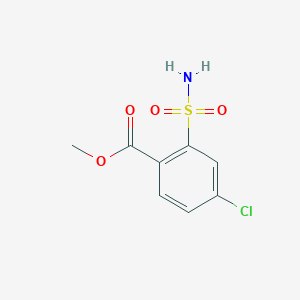
![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]ethan-1-ol](/img/structure/B1523180.png)
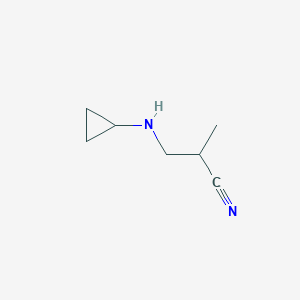
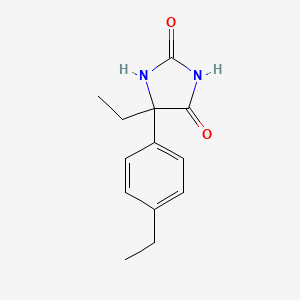
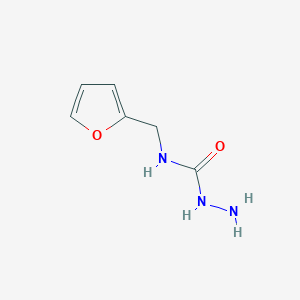
![3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B1523189.png)